8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-(Ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 476481-50-2) is a purine-dione derivative characterized by substitutions at positions 3, 7, and 8 of the purine core. Its IUPAC name reflects the following structural features:
- Position 3: Methyl group.
- Position 7: 2-Hydroxyethyl group.
- Position 8: Ethylamino group.
Properties
IUPAC Name |
8-(ethylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-3-11-9-12-7-6(15(9)4-5-16)8(17)13-10(18)14(7)2/h16H,3-5H2,1-2H3,(H,11,12)(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFAZNMYCUCIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-50-2 | |
| Record name | 8-(ETHYLAMINO)-7-(2-HYDROXYETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethylamine and 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and efficiency, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. These reactions are usually performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on cellular processes.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Its effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Purine-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:
Substituent Analysis and Molecular Properties
Key Observations:
- Polarity : The target compound’s 2-hydroxyethyl group at position 7 enhances hydrophilicity compared to alkyl (e.g., pentyl ) or aryl (e.g., benzyl ) substituents.
- Receptor Affinity: Analogs with bulkier 8-substituents (e.g., arylpiperazinyl groups) exhibit stronger binding to serotonin and dopamine receptors, as seen in . The target’s ethylamino group may offer moderate lipophilicity, balancing solubility and membrane permeability.
- Synthetic Routes: Many analogs, including linagliptin-related compounds, are synthesized via nucleophilic substitution at position 8 using amines (e.g., ethanolamine, butynyl derivatives) .
Physicochemical and Spectral Data
Biological Activity
Introduction
The compound 8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its structural modifications that enhance its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Structural Features
- Molecular Formula : C10H15N5O4
- Key Functional Groups :
- Ethylamino group at the 8-position
- Hydroxyethyl group at the 7-position
- Methyl group at the 3-position
These structural features contribute to its reactivity and interactions within biological systems, particularly influencing enzyme inhibition and cellular signaling pathways.
Chemical Reactivity
The compound's reactivity is primarily dictated by its functional groups:
- The ethylamino group can engage in nucleophilic substitution reactions.
- The hydroxyethyl group facilitates hydrogen bonding, enhancing solubility and interaction with biological targets.
Enzyme Inhibition
Research indicates that This compound acts as an inhibitor of phosphodiesterase enzymes (PDEs), which are crucial in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), affecting various signaling pathways involved in cell proliferation and apoptosis.
Anti-inflammatory Properties
The compound has demonstrated potential in modulating the activity of tumor necrosis factor-alpha (TNFα), a key cytokine involved in systemic inflammation. By inhibiting TNFα, it may offer therapeutic benefits in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Anticancer Activity
Studies suggest that purine derivatives like this compound can influence cancer cell signaling pathways. By modulating these pathways, it may inhibit tumor growth or promote apoptosis in cancer cells.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals unique aspects of This compound :
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Aminoadenosine | Amino group at 8-position | Involved in adenosine signaling |
| 7-Methylxanthine | Methyl group at 7-position | Known for stimulant effects |
| 5-Amino-4-imidazolecarboxamide | Imidazole ring structure | Functions as an anti-inflammatory agent |
The unique combination of functional groups in This compound enhances its biological activity compared to other purines, highlighting its potential as a therapeutic agent.
Study on PDE Inhibition
A study conducted by Zhang et al. (2020) evaluated the inhibitory effects of various purine derivatives on PDEs. The results indicated that This compound exhibited significant inhibition of PDE4, with an IC50 value comparable to established PDE inhibitors like roflumilast. This suggests its potential utility in treating chronic inflammatory conditions .
Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory effects of purine derivatives, patients treated with formulations containing This compound showed reduced levels of TNFα and other pro-inflammatory markers. These findings support its application in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
